molecular formula C15H21NO2 B4202041 N-cyclohexyl-3-ethoxybenzamide

N-cyclohexyl-3-ethoxybenzamide

Cat. No.: B4202041
M. Wt: 247.33 g/mol
InChI Key: WVELEGYJTOJDST-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-ethoxybenzamide is an organic compound belonging to the benzamide class. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities. This compound features a cyclohexyl group attached to the nitrogen atom and an ethoxy group attached to the benzene ring, making it a unique derivative of benzamide.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-3-ethoxybenzamide typically involves the reaction of 3-ethoxybenzoic acid with cyclohexylamine. The process can be carried out under various conditions, but a common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature, leading to the formation of the desired benzamide compound.

Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-3-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding carboxylic acid derivative.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for the reduction of the amide group.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: 3-carboxybenzoic acid derivatives.

    Reduction: N-cyclohexyl-3-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-cyclohexyl-3-ethoxybenzamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical assays and studies.

    Medicine: Benzamide derivatives are known for their pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. This compound may be explored for similar therapeutic potentials.

    Industry: It can be used in the development of new materials, such as polymers and resins, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-cyclohexyl-3-ethoxybenzamide exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The benzamide moiety is known to bind to specific protein targets, potentially inhibiting or activating their functions. The cyclohexyl and ethoxy groups may enhance the compound’s binding affinity and specificity, contributing to its overall biological activity.

Comparison with Similar Compounds

    N-cyclohexyl-3,4,5-trimethoxybenzamide: This compound has additional methoxy groups, which may alter its chemical and biological properties.

    N-cyclohexyl-4-ethoxybenzamide: Similar structure but with the ethoxy group in a different position, potentially affecting its reactivity and interactions.

    N-cyclohexyl-3-hydroxy-4-methoxybenzamide: Contains a hydroxy group, which can significantly change its solubility and reactivity.

Uniqueness: N-cyclohexyl-3-ethoxybenzamide is unique due to the specific positioning of the ethoxy group on the benzene ring, which can influence its chemical behavior and biological interactions. The combination of the cyclohexyl and ethoxy groups provides a distinct profile that can be advantageous in various applications, particularly in medicinal chemistry where specific structural features are crucial for activity.

Properties

IUPAC Name

N-cyclohexyl-3-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-2-18-14-10-6-7-12(11-14)15(17)16-13-8-4-3-5-9-13/h6-7,10-11,13H,2-5,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVELEGYJTOJDST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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